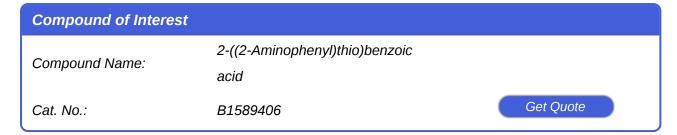


An In-Depth Technical Guide to 2-((2-Aminophenyl)thio)benzoic acid

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IUPAC Name: 2-(2-aminophenyl)sulfanylbenzoic acid

Synonyms: 2-((2-Aminophenyl)thio)benzoic Acid, 2-Amino-2'-carboxydiphenyl sulfide CAS

Number: 54920-98-8 Molecular Formula: C13H11NO2S Molecular Weight: 245.30 g/mol

Introduction

2-((2-Aminophenyl)thio)benzoic acid is a key intermediate in organic synthesis, particularly recognized for its role as a precursor in the manufacturing of phenothiazines and other heterocyclic compounds with significant applications in medicinal chemistry.[1] Its unique structure, featuring amino, thioether, and carboxylic acid functional groups, makes it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **2-((2-Aminophenyl)thio)benzoic acid** is presented in the table below.



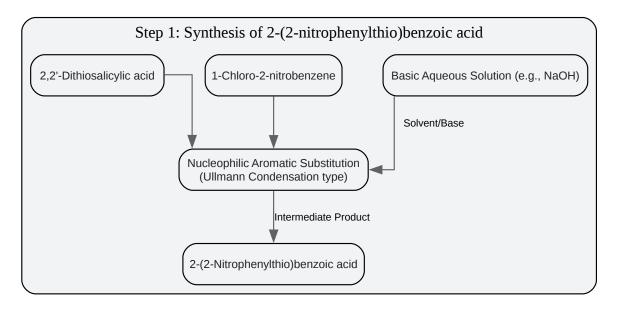
Property	Value	Reference
Appearance	Yellow to orange crystalline powder	[2]
Melting Point	150-152 °C [2]	
Solubility	Soluble in anhydrous ethanol and dimethyl sulfoxide; slightly soluble in chloroform, ether, and petroleum ether; almost insoluble in water.	[2]
рКа	Data not available	
LogP	Data not available	_

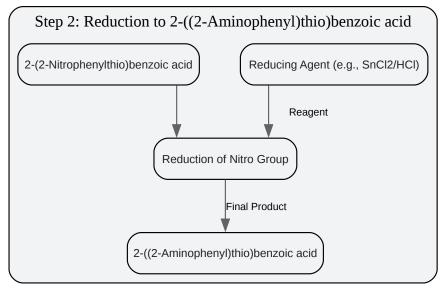
Synthesis

The primary synthetic route to **2-((2-Aminophenyl)thio)benzoic acid** is a two-step process that begins with a nucleophilic aromatic substitution, followed by a reduction reaction. A common and well-documented method involves the use of 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[1]

Logical Workflow for Synthesis







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Caption: General synthetic workflow for **2-((2-Aminophenyl)thio)benzoic acid**.

Experimental Protocols

Step 1: Synthesis of 2-(2-nitrophenylthio)benzoic acid



This step involves a nucleophilic aromatic substitution reaction, which can be classified as an Ullmann condensation.[1]

• Reactants:

- 2,2'-Dithiosalicylic acid
- 1-Chloro-2-nitrobenzene
- Sodium hydroxide (or other suitable base)
- Water (as solvent)

Procedure:

- Dissolve 2,2'-dithiosalicylic acid and sodium hydroxide in water.
- The disulfide bond in 2,2'-dithiosalicylic acid is cleaved in the basic solution to form a thiolate anion.
- Add 1-chloro-2-nitrobenzene to the reaction mixture.
- The thiolate anion acts as a nucleophile and displaces the chloride from 1-chloro-2nitrobenzene, forming the thioether linkage.
- The reaction mixture is typically heated to facilitate the reaction.
- Upon completion, the product, 2-(2-nitrophenylthio)benzoic acid, is isolated by acidification
 of the reaction mixture, which causes it to precipitate.
- The precipitate is then collected by filtration, washed, and dried.

Step 2: Reduction of 2-(2-nitrophenylthio)benzoic acid

The nitro group of the intermediate is reduced to an amine to yield the final product.

Reactants:

2-(2-Nitrophenylthio)benzoic acid



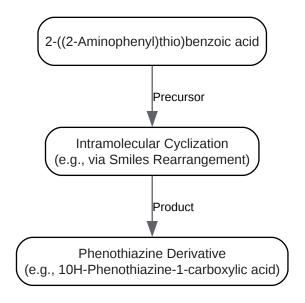
- Reducing agent (e.g., Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron powder in acidic medium)
- Solvent (e.g., ethanol, acetic acid)
- Procedure using SnCl₂/HCl:
 - Suspend 2-(2-nitrophenylthio)benzoic acid in a suitable solvent like ethanol.
 - Add a solution of Tin(II) chloride in concentrated hydrochloric acid to the suspension.
 - The reaction mixture is typically stirred at room temperature or gently heated until the reduction is complete (monitored by TLC).
 - After the reaction, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the tin salts and neutralize the acid.
 - The product is then extracted with an organic solvent.
 - The organic layer is dried and the solvent is evaporated to yield 2-((2-Aminophenyl)thio)benzoic acid.
 - Further purification can be achieved by recrystallization.

Applications in Drug Development

2-((2-Aminophenyl)thio)benzoic acid is a crucial starting material for the synthesis of phenothiazines, a class of compounds with a broad spectrum of biological activities. The synthesis involves an intramolecular cyclization of **2-((2-Aminophenyl)thio)benzoic acid**.[1]

Synthesis of Phenothiazine Core Structure





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Caption: Cyclization of the precursor to the phenothiazine core.

Biological Activity of Derivatives

While there is limited publicly available data on the biological activity of **2-((2-Aminophenyl)thio)benzoic acid** itself, its derivatives, particularly phenothiazines, have been extensively studied and have shown significant potential as therapeutic agents.

Anticancer Activity

Phenothiazine derivatives have demonstrated notable anticancer properties. Their mechanism of action is often multifaceted, including the induction of apoptosis and the inhibition of key cellular processes in cancer cells.

Derivative Class	Cancer Cell Line	IC ₅₀ (μΜ)	Reference
Phenothiazine-based chalcones	Human hepatocellular carcinoma (HepG-2)	7.14 - 7.61	
Trifluoperazine	Prostatic cancer (PC-3)	6.67	

Antimicrobial Activity



Derivatives of **2-((2-Aminophenyl)thio)benzoic acid** have also been investigated for their antimicrobial properties against a range of bacteria and fungi. For instance, a series of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have been synthesized and evaluated for their antibacterial activity.

Further quantitative data on the antimicrobial activity of specific derivatives is an active area of research.

Conclusion

2-((2-Aminophenyl)thio)benzoic acid is a valuable and versatile chemical intermediate. Its synthesis, primarily through a two-step process involving nucleophilic aromatic substitution and subsequent reduction, is well-established. The primary significance of this compound in drug development lies in its role as a precursor to phenothiazines and other heterocyclic systems that exhibit a wide range of biological activities, including anticancer and antimicrobial effects. Further research into the direct biological activities of the parent compound and the development of novel derivatives holds promise for the discovery of new therapeutic agents.

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